3-Nitro-4-pyrrolidin-1-ylbenzoic acid
Overview
Description
The compound of interest, 3-Nitro-4-pyrrolidin-1-ylbenzoic acid, is a nitro-substituted benzoic acid derivative with a pyrrolidinyl group attached to the benzene ring. This structure suggests potential for interesting chemical reactivity and interactions due to the presence of both electron-withdrawing nitro groups and an electron-donating pyrrolidinyl group. The compound is likely to be of interest in the field of organic chemistry and materials science for its potential applications in synthesis and as a building block for more complex molecules.
Synthesis Analysis
The synthesis of nitro-substituted heterocyclic compounds can be complex, involving multiple steps and various reagents. For example, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones involves the reaction of substituted phenylaminoisoxazolones with a nitropyridine group, leading to the formation of imidazo[1,2-a]pyridines and indoles upon reaction with triethylamine . Although this does not directly describe the synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid, it provides insight into the types of reactions that nitro-substituted aromatic compounds can undergo.
Molecular Structure Analysis
The molecular structure of nitro-substituted compounds can be significantly influenced by the presence of the nitro group. For instance, the crystal structure of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine, determined by powder diffraction, reveals a planar system of two conjugated heterocycles forming a dihedral angle with the phenyl ring, with the nitro group being coplanar with the phenyl fragment . This suggests that in 3-Nitro-4-pyrrolidin-1-ylbenzoic acid, the nitro group may also influence the overall molecular conformation and possibly the reactivity.
Chemical Reactions Analysis
Nitro groups in aromatic compounds are known to facilitate various chemical reactions. For example, in the study of 2-chloro-3-nitroimidazo[1,2-a]pyridine, the nitro group was found to be crucial for enabling chlorine displacement in nucleophilic aromatic substitution reactions . This indicates that the nitro group in 3-Nitro-4-pyrrolidin-1-ylbenzoic acid could play a similar role in facilitating chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro-substituted aromatic compounds can be diverse. For instance, the crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals show that the presence of nitro and amino groups leads to a variety of hydrogen bonding interactions, affecting the compound's solid-state architecture . Similarly, the presence of a nitro group in 3-Nitro-4-pyrrolidin-1-ylbenzoic acid is likely to influence its physical properties, such as solubility and melting point, as well as its ability to form hydrogen bonds and other non-covalent interactions.
Scientific Research Applications
Nitroimidazoles in Medicinal Chemistry
Nitroimidazoles, characterized by the combination of a nitro group and an imidazole ring, exhibit a broad spectrum of potential applications in medicinal chemistry, including roles as anticancer, antimicrobial, and antiparasitic agents. These compounds are actively researched for their utility in developing synthetic drugs, diagnostics, and pathological probes, highlighting their importance in designing new therapeutic strategies (Zhen-Zhen Li et al., 2018).
Heterocyclic Compounds in Chemistry and Properties
The variability in the chemistry of heterocyclic compounds, such as pyridine and its derivatives, is notable for their wide-ranging applications, including their role in complex compound formation and their biological and electrochemical activities. This underscores the significance of these compounds in both fundamental research and practical applications, with a potential analogy to the utility and applications of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid (M. Boča et al., 2011).
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen-containing heterocycle, is extensively utilized in medicinal chemistry for drug development. Its significance is enhanced by its ability to explore the pharmacophore space efficiently due to sp3-hybridization, contribute to molecular stereochemistry, and provide increased three-dimensional coverage. This review of pyrrolidine and its derivatives in the literature underlines its critical role in creating compounds for treating human diseases, suggesting related potential applications for 3-Nitro-4-pyrrolidin-1-ylbenzoic acid in drug discovery and development (Giovanna Li Petri et al., 2021).
Safety And Hazards
Future Directions
While specific future directions for 3-Nitro-4-pyrrolidin-1-ylbenzoic acid are not available, research into pyrrolidine derivatives is ongoing. Pyrrolidine is a versatile scaffold for novel biologically active compounds and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future may see the development of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-nitro-4-pyrrolidin-1-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-11(15)8-3-4-9(10(7-8)13(16)17)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTQASLRSMDHRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394878 | |
Record name | 3-nitro-4-pyrrolidin-1-ylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-pyrrolidin-1-ylbenzoic acid | |
CAS RN |
40832-81-3 | |
Record name | 3-nitro-4-pyrrolidin-1-ylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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